

Application Notes: JNJ-26076713 for HUVEC Migration Assay

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Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cell migration is a key step in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study the mechanisms of angiogenesis and to screen for potential pro- or anti-angiogenic compounds. **JNJ-26076713** is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. These application notes provide detailed protocols for evaluating the effect of **JNJ-26076713** on HUVEC migration using the wound healing (scratch) assay and the Boyden chamber assay.

Mechanism of Action

JNJ-26076713 is hypothesized to be a selective inhibitor of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.^[1] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the TAd-SRC-PI3K-PKB/AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.^[1] By blocking the kinase activity of VEGFR-2, **JNJ-26076713** is expected to inhibit these downstream signaling events, thereby reducing VEGF-A-induced HUVEC migration.

Data Presentation

The following table summarizes hypothetical quantitative data on the effect of **JNJ-26076713** on HUVEC migration in a wound healing assay.

Treatment Group	Concentration (nM)	Wound Closure (%) after 24h	Standard Deviation	p-value vs. VEGF Control
Vehicle Control	0	15.2	± 2.1	< 0.001
VEGF-A (20 ng/mL)	-	85.7	± 5.3	-
JNJ-26076713	1	62.4	± 4.8	< 0.05
JNJ-26076713	10	41.8	± 3.9	< 0.01
JNJ-26076713	100	25.1	± 2.7	< 0.001

Experimental Protocols

Two primary methods are detailed below to assess HUVEC migration: the Wound Healing Assay and the Boyden Chamber Assay.

Protocol 1: Wound Healing (Scratch) Assay

This assay provides a straightforward method to study collective cell migration.[\[2\]](#)

Materials:

- HUVECs (passage 2-6)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA

- 6-well plates
- Sterile p200 or p1000 pipette tips
- **JNJ-26076713** stock solution (in DMSO)
- VEGF-A
- Microscope with live-cell imaging capabilities (optional) or a standard inverted microscope with a camera.
- Image analysis software (e.g., ImageJ)

Procedure:

- Cell Seeding: Seed HUVECs in 6-well plates and culture in EGM-2 until they reach full confluence.[\[3\]](#)
- Starvation: Once confluent, starve the cells by replacing the growth medium with basal medium containing 0.5% FBS for 4-6 hours. This minimizes cell proliferation as a confounding factor.
- Creating the "Wound": Gently and evenly scratch the cell monolayer with a sterile pipette tip to create a cell-free gap.[\[4\]](#)[\[5\]](#)
- Washing: Wash the wells with PBS to remove detached cells and debris.[\[5\]](#)
- Treatment: Add fresh basal medium containing 0.5% FBS and the desired concentrations of **JNJ-26076713** or vehicle control (DMSO). Include a positive control with VEGF-A (e.g., 20 ng/mL) to stimulate migration.
- Image Acquisition: Immediately after adding the treatments (T=0), capture images of the wound area using an inverted microscope. Mark the specific locations on the plate to ensure the same fields are imaged over time.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

- Time-course Imaging: Acquire images of the same marked fields at regular intervals (e.g., 6, 12, and 24 hours).[4]
- Data Analysis: Quantify the wound area at each time point using image analysis software.[4] Calculate the percentage of wound closure relative to the initial wound area at T=0.

Protocol 2: Boyden Chamber (Transwell) Assay

This assay is used to measure the chemotactic response of cells towards a chemoattractant.[6]

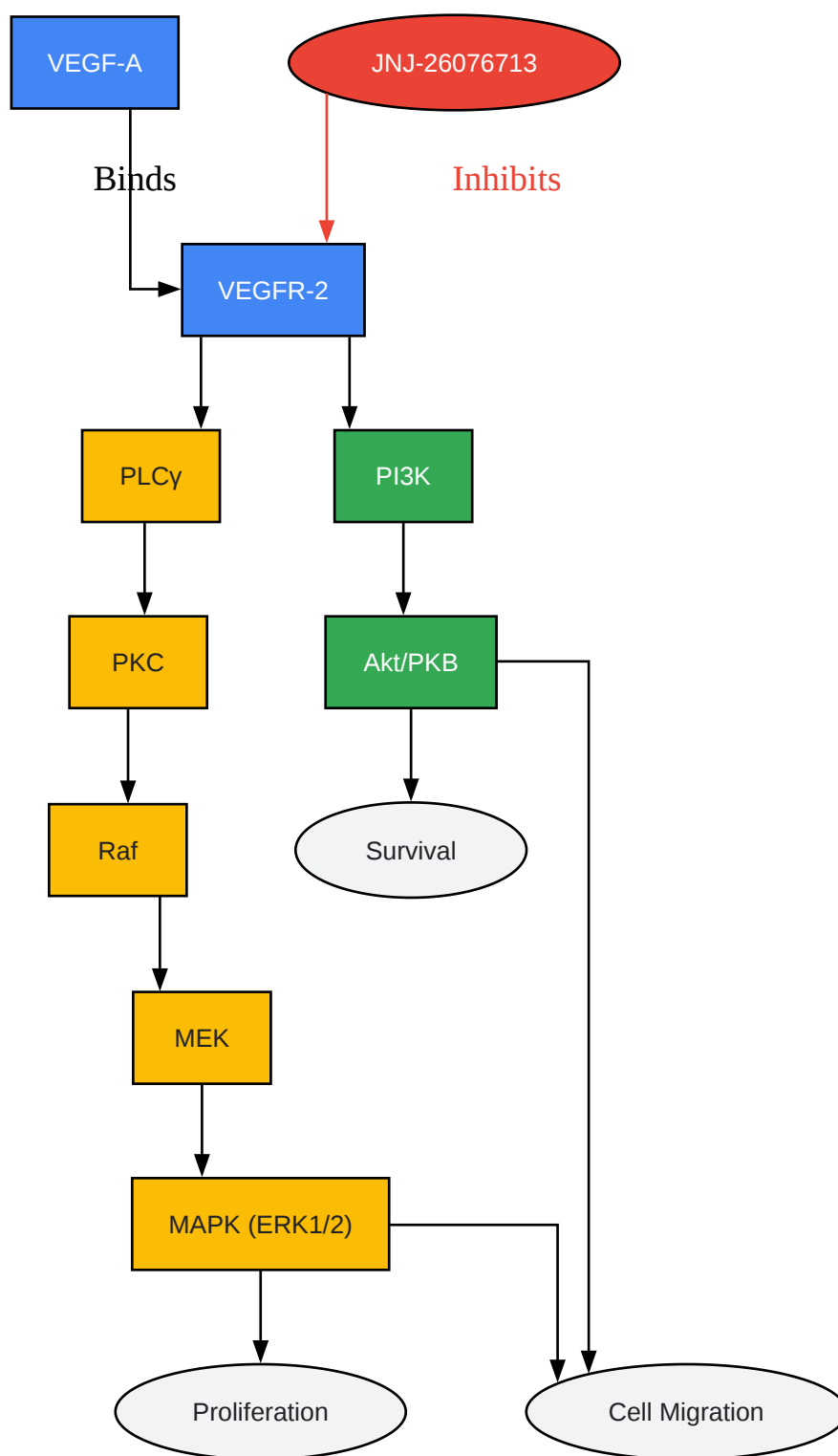
Materials:

- HUVECs (passage 2-6)
- EGM-2 and basal medium
- FBS
- PBS
- Trypsin-EDTA
- Boyden chamber inserts (e.g., 8 μ m pore size) for 24-well plates
- Fibronectin or collagen (for coating inserts)
- **JNJ-26076713** stock solution (in DMSO)
- VEGF-A
- Cotton swabs
- Methanol (for fixation)
- Crystal Violet stain

Procedure:

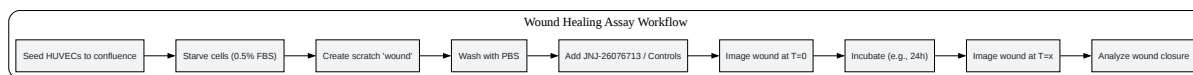
- **Insert Coating:** Coat the upper surface of the Boyden chamber inserts with fibronectin or collagen and allow them to dry.
- **Cell Preparation:** Culture HUVECs to ~80% confluence. Serum-starve the cells in basal medium with 0.5% FBS overnight.[\[7\]](#)
- **Cell Seeding:** Harvest the HUVECs and resuspend them in serum-free basal medium containing different concentrations of **JNJ-26076713** or vehicle control. Seed the cells (e.g., 5×10^4 cells) into the upper chamber of the inserts.[\[7\]](#)
- **Chemoattractant:** In the lower chamber, add basal medium containing a chemoattractant, such as VEGF-A (e.g., 20 ng/mL), to stimulate migration.[\[8\]](#) Include a negative control with no chemoattractant.
- **Incubation:** Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
- **Removal of Non-migrated Cells:** After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
- **Fixation and Staining:** Fix the migrated cells on the underside of the insert membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 15-20 minutes.
- **Washing:** Gently wash the inserts with water to remove excess stain.
- **Imaging and Quantification:** Take images of the stained migrated cells using a microscope. Count the number of migrated cells in several random fields per insert. Alternatively, the dye can be eluted and the absorbance measured.[\[6\]](#)

Mandatory Visualizations



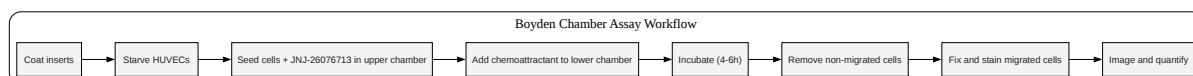
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Caption: VEGFR-2 signaling pathway and the inhibitory action of **JNJ-26076713**.



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Caption: Experimental workflow for the HUVEC wound healing (scratch) assay.



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Caption: Experimental workflow for the HUVEC Boyden chamber (transwell) assay.

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